6-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
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Description
6-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with sigma (σ) receptors and monoamine transporters . These targets play crucial roles in various biological processes, including neurotransmission and regulation of mood .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, interaction with sigma receptors can modulate cell proliferation and survival .
Biochemical Pathways
Compounds interacting with sigma receptors and monoamine transporters can influence various biochemical pathways, including those involved in neurotransmission and cell survival .
Result of Action
Similar compounds have been shown to exert significant effects on cellular processes, such as cell proliferation and survival, through their interaction with sigma receptors and monoamine transporters .
Properties
IUPAC Name |
6-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-21-16(24)11-15(19-18(21)26)22-6-8-23(9-7-22)17(25)10-13-12-4-2-3-5-14(12)27-20-13/h2-5,11H,6-10H2,1H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWQOZAWOGPBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.